molecular formula C24H40N2O6 B613671 Boc-l-lys(ivdde)-oh CAS No. 862847-44-7

Boc-l-lys(ivdde)-oh

Cat. No. B613671
CAS RN: 862847-44-7
M. Wt: 452,6 g/mole
InChI Key:
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Description

“Boc-l-lys(ivdde)-oh” is also known as Nα-Boc-L-lysine . It is a building block used in the synthesis of various compounds, including heterotrifunctional peptide-based linker molecules, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is widely used as the Nα-amino protecting group in peptide synthesis . The synthesis of this compound can be achieved through the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .


Molecular Structure Analysis

The molecular formula of this compound is C12H24N2O4 . It is a diester amino compound used for proteomics research .


Chemical Reactions Analysis

The Boc group in this compound can be removed using various methods. One efficient and sustainable method for N-Boc deprotection involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which serves as both a reaction medium and a catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its optical activity is [α]20/D +22°, c = 2 in methanol . The melting point is approximately 205°C (dec.) (lit.) .

Scientific Research Applications

Boc-l-lys(ivdde)-oh has been extensively studied for its potential applications in various scientific fields, including drug discovery, chemical biology, and materials science. It has been used as a building block for the synthesis of various peptides and proteins. It has also been used to study protein-protein interactions and enzyme kinetics. This compound has also been used as a precursor for the synthesis of bioactive molecules, such as antimicrobial peptides and anticancer agents.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-l-lys(ivdde)-oh in lab experiments include its stability, solubility, and ease of synthesis. It is also a versatile building block for the synthesis of various peptides and proteins. However, the limitations of using this compound in lab experiments include its high cost and limited availability. It is also a relatively new compound, and its properties and potential applications are still being explored.

Future Directions

There are several future directions for the research and development of Boc-l-lys(ivdde)-oh. One potential direction is the synthesis of novel bioactive molecules using this compound as a building block. Another direction is the study of the mechanism of action of this compound and its potential applications in drug discovery and chemical biology. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the production of more cost-effective and readily available compounds for scientific research.

Synthesis Methods

Boc-l-lys(ivdde)-oh can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of an insoluble resin to which the first amino acid is attached. The subsequent amino acids are added one by one, and the peptide chain is elongated. The final product is cleaved from the resin and purified. Solution-phase peptide synthesis involves the use of a liquid-phase reaction to synthesize the peptide. The final product is purified using chromatography techniques.

Safety and Hazards

Boc-l-lys(ivdde)-oh should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNRXWJRREUMO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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